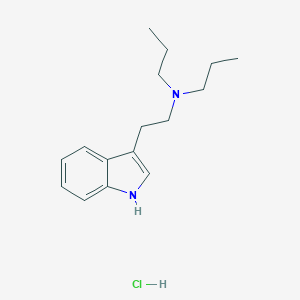

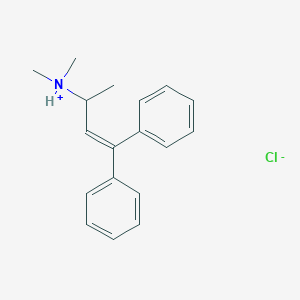

N,N-Dipropyltryptamine hydrochloride

Descripción general

Descripción

N,N-Dipropyltryptamine hydrochloride is not directly described in the provided papers. However, the papers do discuss related compounds which are derivatives of tryptamine, a core structure that N,N-Dipropyltryptamine would share. These compounds are studied for their interactions with central 5-hydroxytryptamine (5-HT) and dopamine (DA) receptors, which are critical in understanding their potential psychoactive effects .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For example, the synthesis of N,N-dialkylated monophenolic derivatives of trans-2-phenylcyclopropylamine required specific hydroxy substituents on the phenyl ring for 5-HT-receptor stimulation, with N,N-diethyl or N,N-di-n-propyl substitutions yielding potent agonists . Similarly, the enantiomers of tetrahydro-1-hydroxy-N,N-dipropyl-9H-benzocyclohepten-8-ylamine were synthesized and evaluated, indicating a complex synthetic route that could be analogous to the synthesis of N,N-Dipropyltryptamine hydrochloride .

Molecular Structure Analysis

The molecular structure of compounds closely related to N,N-Dipropyltryptamine hydrochloride is crucial for their biological activity. For instance, the absolute configuration of enantiomers was determined by X-ray diffraction, which is essential for understanding the stereoselectivity of their interactions with 5-HT1A receptors . The crystal structure of N,N-dimethyl-2-phenylcyclopropylamine hydrochloride was determined from X-ray diffractometer data, revealing the importance of the amino nitrogen position and the hydrogen bonding with chloride ions .

Chemical Reactions Analysis

The chemical reactions involving these compounds often lead to changes in their receptor activity. For example, the 4-hydroxy and 3,4-dihydroxy derivatives of trans-2-phenyl-N,N-di-n-propylcyclopropylamine were inactive at central DA and 5-HT receptors, while the 3-hydroxy derivative and some of its derivatives weakly affected both DA and NE synthesis . The enantiomers of tetrahydro-1-hydroxy-N,N-dipropyl-9H-benzocyclohepten-8-ylamine showed pronounced stereoselectivity, with only one enantiomer displaying 5-HT activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of specific functional groups. The crystal packing of N,N-dimethyl-2-phenylcyclopropylamine hydrochloride was described as rather loose, with short N...Cl hydrogen bonds, which could be relevant for the solubility and stability of N,N-Dipropyltryptamine hydrochloride . The autoxidation of tryptamine derivatives to neurocytotoxic products also highlights the chemical reactivity and potential instability of these compounds under certain conditions .

Aplicaciones Científicas De Investigación

Neuropharmacological Research

N,N-Dipropyltryptamine hydrochloride (DPT) has been studied for its neuropharmacological effects, primarily its interaction with serotonin receptors. Research by Fantegrossi et al. (2008) indicates that DPT acts in rodent models as an agonist at serotonin 5-HT1A and 5-HT2A receptors. This study highlights DPT's potential utility in understanding the neuropharmacological mechanisms of hallucinogens and serotonergic compounds (Fantegrossi et al., 2008).

Analytical Toxicology

Vorce and Sklerov (2004) developed a method for detecting DPT in biological samples using gas chromatography-mass spectrometry. This advancement is significant in the field of analytical toxicology for identifying and quantifying DPT in forensic investigations (Vorce & Sklerov, 2004).

Behavioral Research

Research by Murnane et al. (2007) explored the effects of DPT on operant behavior in mice, contributing to a better understanding of the behavioral impacts of tryptamine derivatives. This work aids in elucidating the relationship between chemical structure and behavioral outcomes in psychotomimetics (Murnane et al., 2007).

Separation Science

Wang et al. (2009) studied the optimal separation and online sample concentration of DPT using micellar electrokinetic chromatography. This research is crucial in the field of separation science, providing methodologies for the analysis of complex substances like DPT (Wang et al., 2009).

Metabolism and Excretion

Tanaka et al. (2020) identified DPT among various designer tryptamines in illegal products. Their findings contribute to the understanding of the distribution and metabolic pathways of such compounds, relevant in both toxicology and legal contexts (Tanaka et al., 2020).

Receptor Interaction Profiles

Rickli et al. (2016) investigated the interactions of DPT with monoamine receptors and transporters, comparing it to classic hallucinogens. This study provides insights into the receptor interaction profiles of novel psychoactive tryptamines, important in psychopharmacology (Rickli et al., 2016).

Safety And Hazards

Direcciones Futuras

Future research directions include brain mapping of enzymes responsible for the biosynthesis of DPT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies . The need to resolve the “natural” role of an endogenous hallucinogen from the effects observed from peripheral administration are also emphasized .

Propiedades

IUPAC Name |

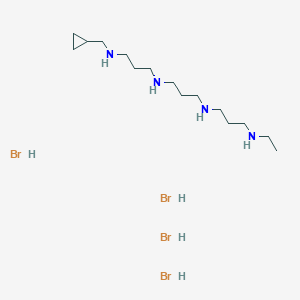

N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h5-8,13,17H,3-4,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAASKTUEVUIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CNC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048897 | |

| Record name | N,N-Dipropyltryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dipropyltryptamine hydrochloride | |

CAS RN |

7558-73-8 | |

| Record name | N,N-dipropyltryptamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dipropyltryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIPROPYLTRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0S8Z38S3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)

![(1S,9R,10S)-17-(Cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol](/img/structure/B141711.png)

![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)

![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)